molecular formula C13H17N3O3S2 B2419242 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448037-31-7

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2419242
CAS No.: 1448037-31-7
M. Wt: 327.42
InChI Key: HQHRMAUOWQNUTQ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H17N3O3S2 and its molecular weight is 327.42. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

One of the primary applications of compounds containing a sulfonamido moiety, like N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, is in the field of antibacterial research. For instance, a study by Azab, Youssef, & El-Bordany (2013) focused on synthesizing new heterocyclic compounds incorporating sulfonamido moieties for their antibacterial properties. Similarly, research by Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds with sulfamoyl moieties as antimicrobial agents.

Drug Metabolism Research

In the context of drug metabolism, the biaryl-bis-sulfonamide AMPA receptor potentiator LY451395 underwent biocatalytic conversion using Actinoplanes missouriensis for the preparation of its mammalian metabolites. This research, as described by Zmijewski et al. (2006), is pivotal in understanding the metabolism and action of drugs containing sulfonamide structures.

Synthesis of Novel Heterocyclic Compounds

Research efforts are also focused on the synthesis of novel heterocyclic compounds involving sulfonamides. For example, Rozentsveig et al. (2013) developed a method for synthesizing (imidazo[1,2-a]pyridin-3-yl)sulfonamides and related compounds. The synthesis of imidazole derivatives as antiulcer agents, as documented by Starrett et al. (1989), is another example of the diverse applications of these compounds.

Anticancer and Antiviral Research

Sulfonamides are also being explored in anticancer and antiviral research. The study by Küçükgüzel et al. (2013) on the synthesis of Celecoxib derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents is a significant contribution to this field.

Electrophysiological Activity

The exploration of sulfonamide compounds in the context of cardiac electrophysiological activity is another important area of research. For instance, Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides as selective class III agents, contributing to the development of antiarrhythmic drugs.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-16-7-12(14-9-16)21(18,19)15-8-13(17,10-4-5-10)11-3-2-6-20-11/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHRMAUOWQNUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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